2-bromo-4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
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Overview
Description
2-BROMO-4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound with a unique structure that includes multiple bromine atoms, a methoxy group, and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as bromination, nitration, and amide formation under controlled conditions. Specific reagents and catalysts are used to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different brominated phenols, while reduction may produce amine derivatives.
Scientific Research Applications
2-BROMO-4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a diagnostic tool.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-BROMO-4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated phenyl derivatives and nitrobenzoate esters. Examples are:
- 2-Bromo-4-nitroaniline
- 2,4-Dibromoacetophenone
Uniqueness
The uniqueness of 2-BROMO-4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H16Br3N3O7 |
---|---|
Molecular Weight |
686.1 g/mol |
IUPAC Name |
[2-bromo-4-[(E)-[[2-(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H16Br3N3O7/c1-34-20-10-15(24)9-18(26)22(20)35-12-21(30)28-27-11-13-2-7-19(17(25)8-13)36-23(31)14-3-5-16(6-4-14)29(32)33/h2-11H,12H2,1H3,(H,28,30)/b27-11+ |
InChI Key |
DMZFUPQLEZBLOV-LUOAPIJWSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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